4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether
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Overview
Description
4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic components. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether involves multiple steps, starting with the preparation of the core pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This is typically achieved through cyclization reactions involving appropriate precursors such as substituted pyrroles and triazoles . The benzyl and diphenyl groups are introduced through subsequent substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H25N5O |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
10-benzyl-4-(4-methoxyphenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C33H25N5O/c1-39-27-19-17-26(18-20-27)31-35-33-29-28(24-13-7-3-8-14-24)30(25-15-9-4-10-16-25)37(21-23-11-5-2-6-12-23)32(29)34-22-38(33)36-31/h2-20,22H,21H2,1H3 |
InChI Key |
ZZSCNQSHHPTMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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